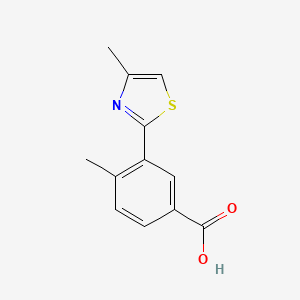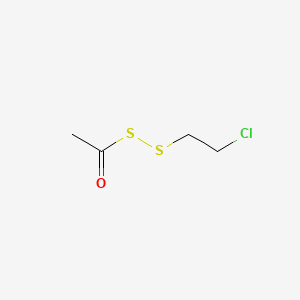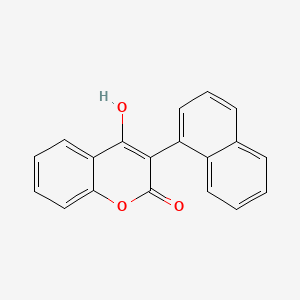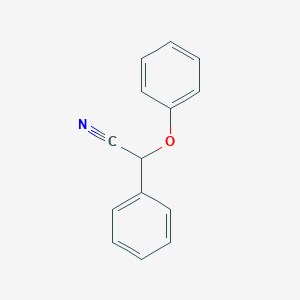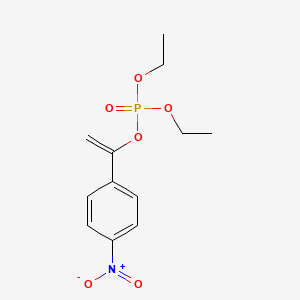![molecular formula C11H8N6O7S2 B14677483 3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 35332-95-7](/img/structure/B14677483.png)
3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that features a tetrazole ring, a hydrazinylidene group, and a naphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multiple steps. One common approach is the condensation of a naphthalene derivative with a tetrazole-containing hydrazine. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives .
科学的研究の応用
3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
作用機序
The mechanism by which 3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-Azido-4-(2H-tetrazol-5-yl)furazan: Another tetrazole-containing compound with energetic properties.
4-[2-(2H-tetrazol-5-yl)-4-biphenylyl]methyl derivatives: Known for their biological activities, including antibacterial and anticancer properties.
Uniqueness
3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a naphthalene backbone with a tetrazole ring and hydrazinylidene group.
特性
CAS番号 |
35332-95-7 |
|---|---|
分子式 |
C11H8N6O7S2 |
分子量 |
400.4 g/mol |
IUPAC名 |
3-hydroxy-4-(2H-tetrazol-5-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C11H8N6O7S2/c18-10-8(26(22,23)24)4-5-3-6(25(19,20)21)1-2-7(5)9(10)12-13-11-14-16-17-15-11/h1-4,18H,(H,19,20,21)(H,22,23,24)(H,14,15,16,17) |
InChIキー |
MPPUISACQVNQSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



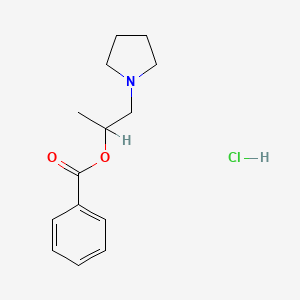

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)

